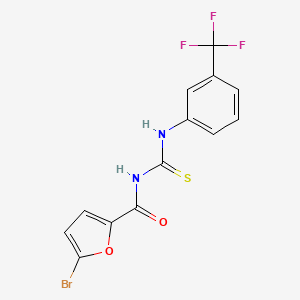

5-bromo-N-((3-(trifluoromethyl)phenyl)carbamothioyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrF3N2O2S/c14-10-5-4-9(21-10)11(20)19-12(22)18-8-3-1-2-7(6-8)13(15,16)17/h1-6H,(H2,18,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITASMBVBQKNJNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(O2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrF3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that thiourea derivatives, such as this compound, are often used as organocatalysts in organic chemistry. They are known for their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding.

Mode of Action

The compound, being a thiourea derivative, is likely to interact with its targets through double hydrogen bonding. This interaction allows the compound to activate substrates and stabilize partially developing negative charges in the transition states. In a novel electron donor–acceptor (EDA) complex catalysis strategy, N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea has been employed as a pre-catalyst to generate iminyl radical intermediates from oxime esters via a single-electron reduction process.

Biochemical Pathways

The compound’s ability to generate iminyl radical intermediates from oxime esters via a single-electron reduction process suggests that it may be involved in various nitrogen-containing compound synthesis pathways.

Result of Action

The compound’s ability to generate iminyl radical intermediates from oxime esters via a single-electron reduction process suggests that it may play a role in the synthesis of various nitrogen-containing compounds.

Action Environment

It is known that the compound’s catalytic activity can be initiated under blue led irradiation, suggesting that light conditions may influence its action.

Biological Activity

5-bromo-N-((3-(trifluoromethyl)phenyl)carbamothioyl)furan-2-carboxamide is a synthetic compound belonging to the class of thiourea derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a detailed examination of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₁₄H₁₃BrF₃N₂O₂S

- Molecular Weight : 394.22 g/mol

- IUPAC Name : this compound

This compound features a furan ring, a bromine atom, and a trifluoromethyl group that contribute to its unique reactivity and biological profile.

Anticancer Activity

Research has shown that thiourea derivatives, including compounds similar to this compound, exhibit significant anticancer properties. In vitro studies indicate that these compounds can inhibit the growth of various cancer cell lines, including breast and pancreatic cancer cells. For instance, IC50 values for related thiourea derivatives range from 3 to 14 µM against specific cancer cell lines, demonstrating promising efficacy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that thiourea derivatives can exhibit antibacterial activity against a range of pathogens. For example, minimum inhibitory concentrations (MICs) against common bacterial strains such as E. faecalis and K. pneumoniae have been reported to be comparable to standard antibiotics like ceftriaxone .

Antioxidant Properties

Antioxidant activity is another notable characteristic of thiourea derivatives. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and various diseases .

Anti-inflammatory Effects

Thiourea derivatives have demonstrated anti-inflammatory effects in several studies. This activity is particularly relevant in the context of chronic inflammatory diseases where oxidative stress plays a significant role .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells through various signaling pathways.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound helps mitigate oxidative damage in cells.

Study on Anticancer Activity

A study conducted on a series of thiourea derivatives similar to this compound found that certain modifications enhanced their anticancer efficacy significantly. The study reported IC50 values as low as 1.50 µM in human leukemia cell lines, indicating strong potential for therapeutic use against hematological malignancies .

Study on Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of several thiourea derivatives against clinical isolates. The results showed that some compounds exhibited inhibition zones comparable to established antibiotics, suggesting their potential as alternative antimicrobial agents .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Substituent Effects on Physicochemical Properties

- Lipophilicity : The trifluoromethyl group in the target compound increases lipophilicity (logP ~3.5 estimated), comparable to the trichloroethyl group in (logP >4). Polar groups like morpholine () or piperidinylsulfonyl () reduce logP, enhancing aqueous solubility.

- Molecular Weight: The target compound (MW ~386.2) falls within the mid-range.

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl, chloro) stabilize the carbamothioyl moiety, while electron-donating groups (e.g., methoxy in ) alter charge distribution.

Key Research Findings

- SAR Trends :

- Biological Data: Analogous JNK inhibitors () suggest the target compound could modulate kinase pathways.

Q & A

Q. What are the recommended synthetic routes for 5-bromo-N-((3-(trifluoromethyl)phenyl)carbamothioyl)furan-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Formation of the furan-2-carboxamide core via condensation of 5-bromofuran-2-carboxylic acid with a thiourea derivative bearing the 3-(trifluoromethyl)phenyl group.

- Step 2: Functionalization using coupling reactions (e.g., Suzuki or Gewald reactions) to introduce bromine and trifluoromethyl groups .

Optimization Strategies: - Temperature: Maintain 60–80°C during thiourea coupling to avoid side reactions.

- Solvent: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .

- Catalysts: Employ Pd-based catalysts (e.g., Pd(PPh₃)₄) for efficient cross-coupling .

Validation: Monitor reaction progress via TLC and purify intermediates via column chromatography .

Q. How should researchers characterize the molecular structure of this compound using spectroscopic techniques?

Methodological Answer:

- ¹H/¹³C NMR: Assign peaks for the furan ring (δ 6.5–7.5 ppm for protons; δ 110–150 ppm for carbons) and the trifluoromethyl group (δ -60 to -70 ppm in ¹⁹F NMR) .

- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .

- FT-IR: Identify carbonyl (C=O, ~1650 cm⁻¹) and thiourea (N-H, ~3300 cm⁻¹) stretches .

- X-ray Crystallography: Resolve crystal packing and confirm stereochemistry (if crystalline) .

Advanced Research Questions

Q. What strategies are effective in resolving contradictory bioactivity data across different studies involving this compound?

Methodological Answer:

- Assay Standardization: Replicate studies under consistent conditions (e.g., cell lines, incubation time) to isolate variables .

- Structural Analog Comparison: Test derivatives (e.g., varying substituents on the phenyl ring) to identify structure-activity relationships (SAR).

| Analog | Substituent | Bioactivity Trend | Reference |

|---|---|---|---|

| N-(4-Chlorophenyl) derivative | Cl at para | Reduced cytotoxicity | |

| N-(3-Methoxyphenyl) derivative | OCH₃ at meta | Enhanced enzyme inhibition |

- Mechanistic Studies: Use knock-out models or competitive binding assays to confirm target specificity .

Q. How can computational modeling predict the interaction of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina to simulate binding to enzymes (e.g., kinases) via hydrogen bonding with the carbamothioyl group and hydrophobic interactions with the trifluoromethylphenyl moiety .

- ADMET Prediction: Calculate logP (2.1–2.5) and topological polar surface area (TPSA ~90 Ų) to estimate permeability and solubility .

- QSAR Models: Train models on analogs to predict IC₅₀ values based on electronic parameters (e.g., Hammett σ) .

Q. What are the key considerations when designing derivatives to enhance this compound's pharmacokinetic properties?

Methodological Answer:

- Substituent Engineering: Introduce electron-withdrawing groups (e.g., -NO₂) to improve metabolic stability .

- Prodrug Strategies: Mask the carbamothioyl group with ester linkages to enhance oral bioavailability .

- Solubility Modulation: Add polar groups (e.g., -OH, -NH₂) to the furan ring while maintaining logD <3 .

| Derivative | Modification | Effect |

|---|---|---|

| 5-Bromo-N-(4-aminophenyl) | -NH₂ at para | Increased solubility |

| Trifluoromethyl → Cyano | -CN substitution | Enhanced target affinity |

Q. How do solvent choice and substituent electronic effects influence the compound's stability in solution?

Methodological Answer:

- Solvent Effects: Avoid protic solvents (e.g., MeOH) to prevent hydrolysis of the carbamothioyl group. Use acetonitrile or THF for long-term storage .

- Electronic Effects: The trifluoromethyl group (-CF₃) reduces electron density on the phenyl ring, stabilizing the compound against nucleophilic attack .

- Degradation Studies: Monitor stability via HPLC under accelerated conditions (40°C, 75% RH) to identify degradation products .

Data Contradiction Analysis Example:

If conflicting data arise on cytotoxicity, cross-validate using orthogonal assays (e.g., MTT vs. apoptosis markers) and verify compound purity (>95% via HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.